Novaluron

Overview

Description

Novaluron is an insecticide of the benzoylphenyl urea class that inhibits chitin synthesis, affecting the moulting stages of insect development . It acts by ingestion and contact, and causes abnormal endocuticular deposition and abortive moulting . It is a type of benzoylphenyl urea that acts as an insect growth regulator .

Synthesis Analysis

The synthesis of Novaluron involves complex chemical processes. A study titled “Development-Disrupting Chitin Synthesis Inhibitor, Novaluron, Reprogramming the Chitin Degradation Mechanism of Red Palm Weevils” provides insights into the biological activity of chitinase in red palm weevils .

Molecular Structure Analysis

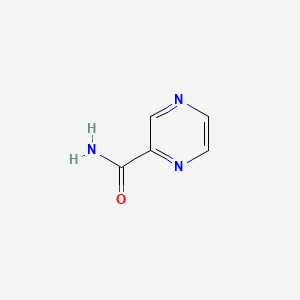

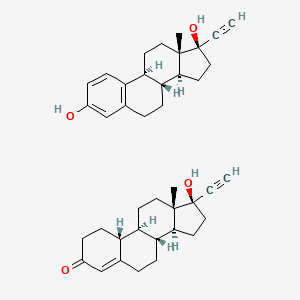

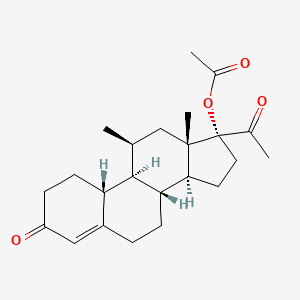

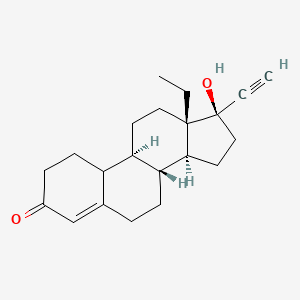

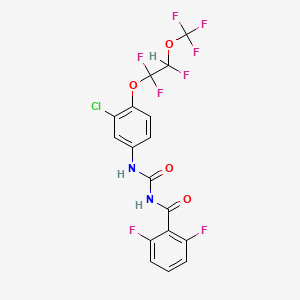

Novaluron has a molecular formula of C17H9ClF8N2O4 and a molecular weight of 492.7 g/mol . It is a benzoylurea insecticide, a member of monochlorobenzenes, an aromatic ether, and an organofluorine compound .

Scientific Research Applications

Insect Growth Regulation

Novaluron is an insect growth regulator (IGR) with benzoylphenyl urea insecticide . It inhibits chitin synthesis in insects, which is the major structural component of arthropod exoskeletons . This can reduce insect population density . It is also known to have a high margin of safety for mammals .

Dengue Vector Control

Field-based evaluations of Novaluron have shown its effectiveness against dengue vector breeding in leaf axils of pineapple plantations . It was found that a 100% mortality of the Ae. aegypti larvae within 24 hours was observed at 20 ppm (0.05 ml of novaluron 100 g/l in 250 ml of water) as the minimum dose .

Residual Efficacy on Various Surfaces

Studies have been conducted to evaluate the residual efficacy of Novaluron applied to concrete, metal, and wood against various stored product insect pests . This opens up future strategies in which Novaluron may have applications to control these and other important stored product insect pests .

Use in Agriculture

Residue studies were conducted in bell pepper crops to ensure the safe use of Novaluron under open field and protected conditions . The half-lives for Novaluron were found to be between 2.87–3.49 and 3.24–3.75 days under protected conditions in 2021 and 2022, respectively .

Dietary Risk Assessment

A dietary risk assessment study indicated that the percentage of acute hazard index (% aHI) was significantly lower than 100, and hazard quotient (HQ) values were below 1 . These findings underscore the safety of consuming bell peppers treated with Novaluron under the protected and open field conditions .

Insect Pest Management

Novaluron has prospects and limitations in insect pest management . The assessment of these aspects is based on data published in the peer-reviewed literature and regulatory documents, as well as observations and opinions .

Mechanism of Action

Target of Action

Novaluron is an insect growth regulator that primarily targets the chitin synthesis process in insects . Chitin is a crucial component of the insect’s exoskeleton, and its synthesis is an active process during the larval stages of insect development .

Mode of Action

Novaluron inhibits chitin formation, thereby disrupting the normal growth and development of insects . It acts by ingestion and contact, causing abnormal endocuticular deposition and abortive molting . The compound specifically targets the larval stages of insects that actively synthesize chitin .

Biochemical Pathways

The primary biochemical pathway affected by Novaluron is the chitin synthesis pathway . By inhibiting chitin formation, Novaluron disrupts the normal molting process of insects, leading to their death . The compound also affects the normal development of insect embryos .

Pharmacokinetics

Novaluron exhibits high bioavailability, with approximately 90-95% of the compound being metabolized . The compound has an elimination half-life of 1-4 hours, and it is primarily excreted through the kidneys . These ADME (Absorption, Distribution, Metabolism, Excretion) properties contribute to the compound’s bioavailability and its effectiveness as an insecticide .

Result of Action

The molecular and cellular effects of Novaluron’s action include disruption of chitin synthesis, leading to abnormal endocuticular deposition and abortive molting . This results in the death of the insect larvae. In addition, Novaluron can also kill insect embryos by disrupting their normal development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Novaluron. For instance, a field-based evaluation of Novaluron against mosquito breeding in leaf axils of pineapple plantations showed that the compound exhibited a functional efficacy of 8 weeks, with a 100% reduction of larval breeding observed up to the 2nd week after application . Therefore, the timing and frequency of Novaluron application may need to be adjusted based on environmental conditions to maximize its efficacy .

Safety and Hazards

Novaluron can cause serious eye irritation and may be harmful if inhaled . It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Novaluron has been studied for its potential use in controlling dengue vector mosquitoes . The study suggests that authorities should critically review a reduction of the presently recommended field dosage of 200 ppm novaluron by ×100 or more. This would provide the same efficacy but mitigate environmental pollution, development of vector resistance, and financial losses .

properties

IUPAC Name |

N-[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClF8N2O4/c18-8-6-7(4-5-11(8)31-16(22,23)14(21)32-17(24,25)26)27-15(30)28-13(29)12-9(19)2-1-3-10(12)20/h1-6,14H,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPPVKZQTLUDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)OC(C(OC(F)(F)F)F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2C(O)NHC(O)NHC6H3ClOCF2CFHOCF3, C17H9ClF8N2O4 | |

| Record name | Novaluron | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034773 | |

| Record name | Novaluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [MSDSonline] | |

| Record name | Novaluron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in organic solvents, In water, 0.9531 mg/l @ 25 °C | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.66 g/cu cm | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000375 [mmHg], 3.75X10-6 mm Hg @ 40 °C | |

| Record name | Novaluron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Novaluron | |

CAS RN |

116714-46-6 | |

| Record name | Novaluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116714-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Novaluron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116714466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Novaluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOVALURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8H1B3CW0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176-179 °C | |

| Record name | NOVALURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of novaluron?

A1: Novaluron is a benzoylphenyl urea (BPU) insecticide that acts as a chitin synthesis inhibitor (CSI). [, , , ] It disrupts the formation of chitin, a crucial component of insect cuticles, leading to abnormal endocuticular deposition and abortive molting. []

Q2: How does novaluron impact insect development?

A2: Novaluron primarily targets the larval stages of insects. [] By inhibiting chitin synthesis, it disrupts the molting process, ultimately causing larval death. [, ] This effect has been observed in various species, including the codling moth (Cydia pomonella), [] Colorado potato beetle (Leptinotarsa decemlineata), [, , , ] and cotton leafworm (Spodoptera littoralis). [, ]

Q3: Does novaluron affect adult insects?

A3: While novaluron is not directly lethal to adult insects, studies have demonstrated sublethal effects on reproduction. [, ] For instance, exposure of adult codling moths to novaluron reduced egg viability, regardless of whether the exposure was through ingestion, contact, or topical spray. []

Q4: Are there any observed transovarial effects of novaluron?

A4: Yes, research indicates that novaluron can be transferred from treated adult insects to their eggs, reducing egg hatch. This transovarial activity has been observed in species like the codling moth, [] obliquebanded leafroller (Choristoneura rosaceana), [] and azalea lace bug (Stephanitis pyrioides). [, , ]

Q5: How does novaluron compare to other chitin synthesis inhibitors in terms of effectiveness?

A5: Laboratory studies show that novaluron exhibits higher potency against certain pests compared to other benzoylphenyl ureas like teflubenzuron and chlorfluazuron. For example, the LC50 of novaluron on 3rd-instar cotton leafworm (Spodoptera littoralis) was tenfold lower than that of teflubenzuron. []

Q6: What is the molecular formula and weight of novaluron?

A6: The molecular formula of novaluron is C28H27ClF2N4O3 and its molecular weight is 540.99 g/mol.

Q7: Is there information available on the spectroscopic data of novaluron?

A7: While the provided research does not delve into detailed spectroscopic data, specific analytical techniques employed for novaluron characterization and quantification are discussed. These include High Performance Liquid Chromatography (HPLC) [] and gas chromatography with electron capture detection (GC-ECD). []

Q8: How stable is novaluron under field conditions?

A8: Studies show that novaluron exhibits good residual activity, indicating persistence in the environment. [, , , ] For example, on potato foliage, a single application of novaluron provided up to 85% mortality of Colorado potato beetle larvae even after 5 weeks. [, ]

Q9: Does rainfall affect novaluron's effectiveness?

A9: Artificial rain simulations showed minimal impact on novaluron's efficacy against cotton leafworm larvae and whitefly nymphs, suggesting suitability for use in tropical and rainy conditions. []

Q10: How does novaluron degrade in the environment?

A10: While specific degradation pathways are not discussed in the provided research, the studies highlight its persistence in various environmental matrices. [, , , ] Further research into its environmental fate and degradation products would be beneficial.

Q11: Are there slow-release formulations of novaluron available?

A11: Yes, research explored the development of slow-release formulations using wax-based matrices to prolong novaluron's effectiveness in controlling mosquito larvae in standing water. [] These formulations aimed to provide consistent release regardless of water conditions, potentially reducing the frequency of reapplication.

Q12: Does novaluron pose risks to beneficial insects?

A13: While novaluron generally exhibits low toxicity towards adult beneficial insects, some studies suggest negative impacts on specific species and life stages. [, , , ] For example, exposure to novaluron residues negatively affected the development and reproduction of the alfalfa leafcutting bee (Megachile rotundata). [, ]

Q13: Is there a risk of resistance development in insect populations exposed to novaluron?

A14: While novaluron possesses characteristics that might delay resistance development, studies have observed varying levels of susceptibility to novaluron in Colorado potato beetle populations, even without prior exposure. [, ] This emphasizes the need for judicious use and appropriate resistance management strategies.

Q14: What are the implications of novaluron's mode of action for resistance management?

A15: Novaluron's unique mode of action, distinct from neurotoxic insecticides like organophosphates, carbamates, and pyrethroids, makes it a valuable tool for resistance management programs. [, ] By rotating novaluron with insecticides having different modes of action, the selection pressure on pest populations can be diversified, potentially delaying resistance development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.